![molecular formula C20H19NO B12582145 2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol CAS No. 647017-94-5](/img/structure/B12582145.png)
2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol is an organic compound that features a naphthalene ring, a butenyl chain, and an aminophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol typically involves the reaction of 1-(Naphthalen-2-yl)but-3-en-1-amine with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups .
Scientific Research Applications
2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism by which 2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol exerts its effects involves interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)but-3-en-1-amine: Shares the naphthalene and butenyl structure but lacks the aminophenol group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring but has different functional groups and applications
Uniqueness
2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol is unique due to its combination of a naphthalene ring, a butenyl chain, and an aminophenol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
647017-94-5 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(1-naphthalen-2-ylbut-3-enylamino)phenol |
InChI |
InChI=1S/C20H19NO/c1-2-7-18(21-19-10-5-6-11-20(19)22)17-13-12-15-8-3-4-9-16(15)14-17/h2-6,8-14,18,21-22H,1,7H2 |
InChI Key |
ZJLZVIVEGULKJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC2=CC=CC=C2C=C1)NC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12582070.png)

![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12582101.png)
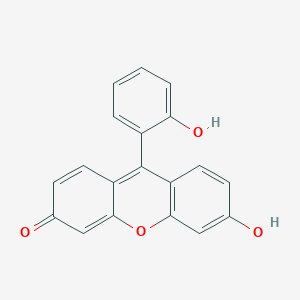
![Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-](/img/structure/B12582115.png)
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12582119.png)
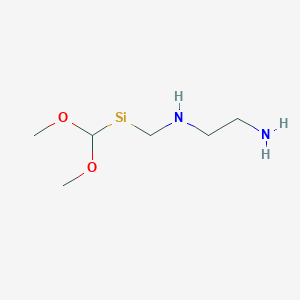
![1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)](/img/structure/B12582122.png)
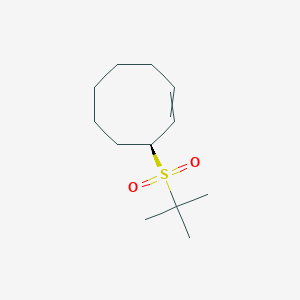
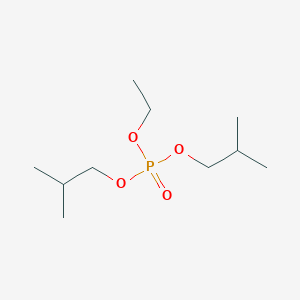

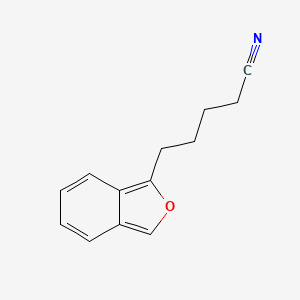
![2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12582150.png)
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
